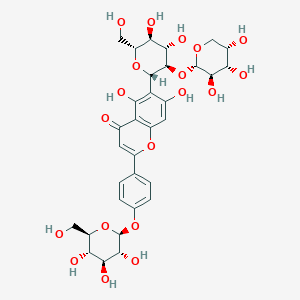
(E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- A novel compound, (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate, was prepared and characterized. The structure was determined based on elemental analysis, IR, 1H NMR, and mass spectral data (Gomha & Farghaly, 2011).
Crystallographic Studies
- The crystal structure of a related compound, (Z)‐Ethyl 3‐(4‐chloro‐3‐ethyl‐1‐methyl‐1H‐pyrazole‐5‐carboxamido)‐2‐cyano‐3‐(4‐fluorophenyl)acrylate, was studied. It revealed the pyrazole ring's perpendicular orientation to the benzene ring, stabilized by intramolecular hydrogen bonds (Zhang et al., 2007).
Synthetic Applications
- The enamino ester (E)-ethyl 3-(dipropylamino)acrylate was synthesized for the production of various pyrazole derivatives. This led to the creation of novel functionalized 3,4'-bis-pyrazolyl ketones, demonstrating the compound's versatility in synthesizing pyrazole-based structures (Hassaneen & Shawali, 2013).
Insecticidal Research
- Research into developing a scalable process for the insecticidal candidate tyclopyrazoflor involved strategies using related pyrazole compounds. This research highlights the potential of pyrazole derivatives in agricultural applications (Yang et al., 2019).
Polymer Science
- In polymer science, the synthesis and modification of polymers related to ethyl 2-(imidazol-1-yl)acrylate demonstrate the chemical's relevance in creating advanced materials with specific properties (Rössel et al., 2017).
Fluorescence and Anticancer Activity
- Ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate derivatives were synthesized, demonstrating significant fluorescence characteristics and selective anti-cancer activity, showcasing the potential of these compounds in biomedical research (Irfan et al., 2021).
Wirkmechanismus
The mechanism of action of a chemical compound refers to how it interacts with biological systems. As “(E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate” is intended for research use only, its mechanism of action may not be fully understood or may depend on the specific context of the research.
Safety and Hazards
“(E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate” is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
ethyl (E)-3-(1-methylpyrazol-4-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-10-11(2)7-8/h4-7H,3H2,1-2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNCRTPEAMYZER-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Oxo-[1,4]oxazepane-4,5-dicarboxylic acid 4-tert-butyl ester 5-ethyl ester](/img/structure/B1429028.png)











